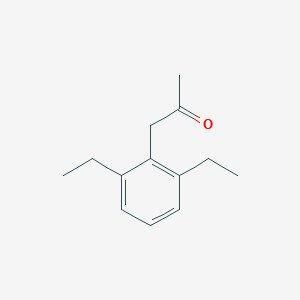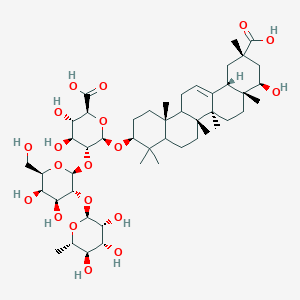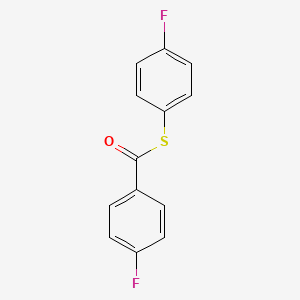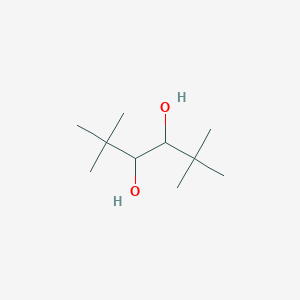
3,4-Hexanediol, 2,2,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Hexanediol, 2,2,5,5-tetramethyl- is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its unique structural features, including the presence of four methyl groups attached to the hexane chain, which significantly influence its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,2,5,5-tetramethyl-3,4-hexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters can be optimized to enhance the efficiency and selectivity of the process .
化学反应分析
Types of Reactions
3,4-Hexanediol, 2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,2,5,5-tetramethyl-3,4-hexanedione or corresponding carboxylic acids.
Reduction: Formation of 2,2,5,5-tetramethylhexane.
Substitution: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexane or 3,4-dibromo-2,2,5,5-tetramethylhexane.
科学研究应用
3,4-Hexanediol, 2,2,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 3,4-Hexanediol, 2,2,5,5-tetramethyl- depends on its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The presence of methyl groups can also affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments .
相似化合物的比较
Similar Compounds
2,2,5,5-Tetramethylhexane-3,4-diol: Similar structure but with different stereochemistry.
2,3,4,5-Tetramethylhexane: Lacks hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,4-Hexanediol, 2,2,5,5-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .
属性
CAS 编号 |
19424-41-0 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethylhexane-3,4-diol |
InChI |
InChI=1S/C10H22O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8,11-12H,1-6H3 |
InChI 键 |
AVZDCZIXVMGOQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(C(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


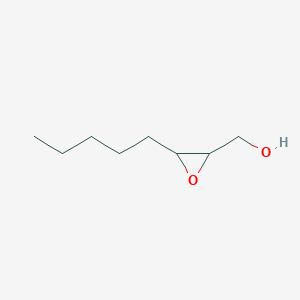
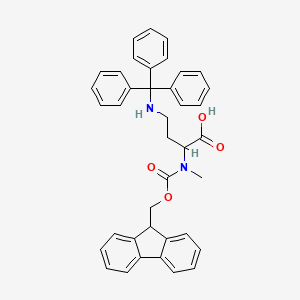
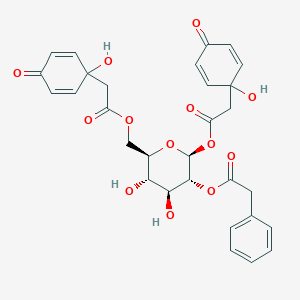

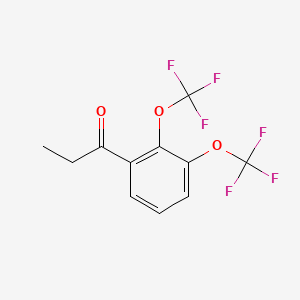
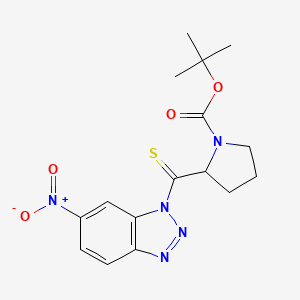

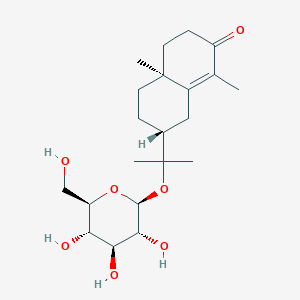
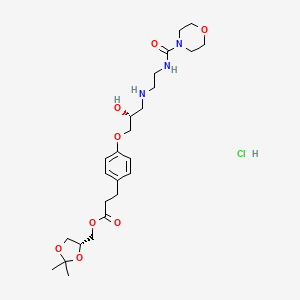
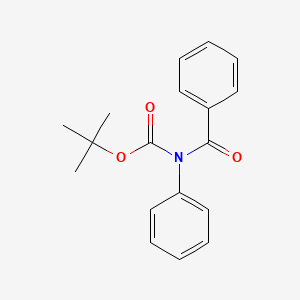
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
